Androsterone Androsterone Androsterone is an androstanoid that is 5alpha-androstane having a hydroxy substituent at the 3alpha-position and an oxo group at the 17-position. It is a metabolite of dehydroepiandrosterone. It has a role as an androgen, a human metabolite, a mouse metabolite, an anticonvulsant, a pheromone, a human urinary metabolite and a human blood serum metabolite. It is a 3alpha-hydroxy steroid, a 17-oxo steroid, an androstanoid and a C19-steroid. It derives from a hydride of a 5alpha-androstane.
Androsterone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Androsterone is a natural product found in Streptomyces nigra and Homo sapiens with data available.
Androsterone is a steroid metabolite derived from sex hormones, which displays weak androgenic properties. In testes is formed from progesterone. Androsterone sulfate is clinically recognized as one of the major androgen metabolites found in urine, in males and females. It is made in the liver from the metabolism of testosterone. Androsterone glucuronide, a dihydrotestosterone metabolite, is present in serum. Androsterone is a weak anabolic hormone. (NCI04)
A metabolite of TESTOSTERONE or ANDROSTENEDIONE with a 3-alpha-hydroxyl group and without the double bond. The 3-beta hydroxyl isomer is epiandrosterone.
Brand Name: Vulcanchem
CAS No.: 53-41-8
VCID: VC21219799
InChI: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Androsterone

CAS No.: 53-41-8

Cat. No.: VC21219799

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Androsterone - 53-41-8

Specification

CAS No. 53-41-8
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name (3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1
Standard InChI Key QGXBDMJGAMFCBF-HLUDHZFRSA-N
Isomeric SMILES C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Melting Point 185 °C

Introduction

Chemical Identity and Structure

Androsterone is a steroid hormone belonging to the androgen class, characterized by the chemical formula C19H30O2 and a molecular weight of 290.4403 g/mol . First isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from male urine, it has since been identified in various human tissues including the axilla, sebaceous glands, and skin .

Nomenclature and Identification

Androsterone is registered with CAS Registry Number 53-41-8 and is known by several alternative names in scientific literature, including:

  • Androstan-17-one, 3-hydroxy-, (3α,5α)-

  • 3α-Hydroxy-17-androstanone

  • 5α-Androstan-17-one, 3α-hydroxy-

  • 5α-Androstane-3α-ol-17-one

This standardized identification enables consistent reference across scientific disciplines and regulatory frameworks.

Structural Characteristics

The molecular structure of androsterone features the characteristic four-ring steroid nucleus common to all steroid hormones. Its specific three-dimensional configuration, particularly the orientation of hydroxyl and ketone groups, determines its biological activity and receptor binding properties. As a 5α-reduced steroid, androsterone has a specific stereochemistry that differentiates it from related compounds like etiocholanolone (its 5β-isomer) .

Biosynthesis and Metabolism

Androsterone is primarily a metabolite of testosterone, formed through multiple enzymatic reactions in steroid metabolism pathways. Understanding these pathways illuminates androsterone's role in endocrine physiology.

Primary Metabolic Pathway

The main biosynthetic route for androsterone involves:

  • Conversion of testosterone to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase or to 5β-dihydrotestosterone by 5β-reductase

  • Subsequent conversion to 5α-androstanediol or 5β-androstanediol, respectively, by the enzyme 3α-hydroxysteroid dehydrogenase

  • Final conversion to androsterone (from 5α-androstanediol) or etiocholanolone (from 5β-androstanediol) by the enzyme 17β-hydroxysteroid dehydrogenase

This metabolic sequence represents a major pathway for testosterone catabolism and elimination.

Alternative Biosynthetic Routes

Research has identified an alternative pathway for androsterone formation:

  • Progesterone → 17α-hydroxy-progesterone (via CYP17α-hydroxylase/17,20 lyase) → 5α-pregnane-17α-ol-3,20-dione (via SRD5A1) → 5α-pregnane-3α,17α-diol-20-one (via AKR1C2) → androsterone (via CYP17α-hydroxylase/17,20 lyase) → 3α-diol (via AKR1C3)

This pathway demonstrates the interconnected nature of steroid metabolism and provides alternative routes for androsterone production.

Physiological Functions

Androsterone exhibits several biological activities that contribute to its physiological significance in the human body.

Androgenic Activity

As an androgen, androsterone produces masculinizing effects, though its potency is considerably lower than testosterone. Scientific measurements indicate that androsterone's androgenic potency is approximately 1/7 the intensity of testosterone . This reduced potency results from its lower binding affinity for androgen receptors.

Neurosteroid Activity

Beyond its classical endocrine functions, androsterone can serve as an inhibitory androstane neurosteroid . Neurosteroids are endogenous steroids that can rapidly alter neuronal excitability through interaction with neurotransmitter-gated ion channels. As an inhibitory neurosteroid, androsterone may modulate central nervous system function, potentially affecting mood, cognition, and neurological processes.

Molecular Signaling

Recent research has identified androsterone's involvement in a molecular switch controlling ligand access to the androgen receptor (AR). This switch involves:

  • AKR1C2, which reduces 5α-DHT to 3α-diol in epithelial cells

  • HSD17B6, which oxidizes 3α-diol back to 5α-DHT in stromal cells

This mechanism represents a sophisticated regulation system for androgen action at the cellular level.

Analytical Detection Methods

Modern analytical techniques enable precise detection and quantification of androsterone in various matrices, supporting both research and clinical applications.

LC-MS/MS Methodology

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for androsterone detection. Key parameters of this method include:

ParameterValue
Ionization modePositive
MRM transition291.4→273.4
Linear range100-400 ng/ml
Detection limit (LOD)10 ng/ml
Quantification limit (LOQ)30 ng/ml
Correlation coefficient0.9968

This analytical approach provides high sensitivity and specificity for androsterone quantification .

Method Validation Statistics

Statistical validation of the LC-MS/MS method demonstrates its reliability across different concentration ranges:

Concentration (ng/ml)Intra-day Mean ±SD (ng/ml)Intra-day RSD (%)Inter-day Mean ±SD (ng/ml)Inter-day RSD (%)
140135.01±0.220.16132.22±0.260.19
240238.04±0.140.06235.88±0.280.12
340337.12±0.140.04335.12±0.410.12

These validation data confirm the precision and accuracy of the analytical method .

Natural Sources

While androsterone is primarily produced endogenously, research has identified its presence in certain plant sources, expanding our understanding of its distribution in nature.

Presence in Celery

Scientific analysis has detected androsterone in celery roots using LC-MS/MS methods. Quantitative measurements revealed varying concentrations among different celery varieties:

Celery varietyAndrosterone content (mg/kg)
Variety 17.61 (mean of 7.44, 7.61, 7.72)
Variety 212.18 (mean of 12.05, 12.18, 12.31)
Variety 39.74 (mean of 9.81, 9.74, 9.61)

These measurements indicate that androsterone represents approximately 0.0007% to 0.0012% of total celery composition . This finding raises intriguing questions about the potential dietary intake of androsterone and its possible physiological effects.

Clinical and Research Implications

Current research continues to explore androsterone's roles in various physiological and pathological conditions.

Comparative Hormonal Context

In understanding androsterone's significance, it's valuable to consider it within the broader context of androgen hormones. Androgens include androstenediol, androstenedione, dehydroepiandrosterone (DHEA), dihydrotestosterone (DHT), androsterone, and testosterone . Each plays specific roles in human physiology, with varying potencies and tissue-specific effects.

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